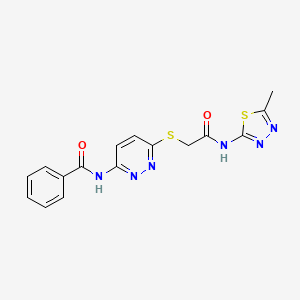
N-(6-((2-((5-甲基-1,3,4-噻二唑-2-基)氨基)-2-氧代乙基)硫代)嘧啶-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H14N6O2S2 and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
噻二唑衍生物,包括所讨论的化合物,已显示出作为抗癌剂的有希望的结果 . 由于噻二唑环的介电子性质,它们可以穿过细胞膜并与生物靶标强烈相互作用 . 这使它们能够发挥广泛的生物活性 .
Abl激酶抑制
更具体地说,已发现某些衍生物能抑制Abl激酶,这是一种在癌细胞中经常过度活跃的蛋白质 . 这种抑制可以帮助控制癌细胞的生长和扩散 .
抗病毒特性
噻二唑衍生物也以其抗病毒特性而闻名 . 虽然没有关于该化合物抗病毒活性的具体研究,但由于其与其他噻二唑衍生物的结构相似性,它可能表现出类似的特性。
抗菌活性
类似地,噻二唑衍生物已证明具有抗菌活性 . 再次,虽然没有关于该化合物的具体研究,但可以合理地推测它也可能具有抗菌特性。
抗真菌活性
噻二唑衍生物以其抗真菌特性而闻名 . 虽然没有关于该化合物的具体研究,但该化合物也可能表现出抗真菌活性。
抗寄生虫活性
最后,噻二唑衍生物已显示出抗寄生虫活性 . 这表明所讨论的化合物可能也对某些寄生虫有效。
作用机制
Target of Action
The primary target of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide are voltage-gated sodium channels . These channels are found in all excitable cells, including myocytes of muscle and neurons of the central and peripheral nervous system . They are primarily responsible for generating the rapid upstroke of the action potential, making them essential to the initiation and propagation of electrical signals in the nervous system .
Mode of Action
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide acts as a sodium channel modulator . It interacts with its targets, the sodium channels, to modulate their function . .
Biochemical Pathways
Given its role as a sodium channel modulator, it is likely that it affects the pathways involving these channels, particularly those related to the initiation and propagation of electrical signals in the nervous system .
Result of Action
Given its role as a sodium channel modulator, it is likely to affect the function of neurons and other excitable cells . Aberrant sodium channel function is thought to underlie a variety of medical disorders, including epilepsy, arrhythmia, myotonia, and pain .
生物活性
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent studies and reviews.
Structure and Properties
The compound features a thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the pyridazine and benzamide components further enhances its potential pharmacological effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiadiazole derivatives. For instance, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were evaluated for their cytotoxic effects against various human cancer cell lines. Notably, several compounds exhibited significant cytotoxicity with IC50 values indicating potent activity against cancer cells such as gastric cancer (NUGC) and others .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NUGC | 12.5 |
| Compound B | MCF7 | 15.0 |
| Compound C | A549 | 10.0 |
2. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively documented. For example, derivatives such as 2-amino-5-methyl-1,3,4-thiadiazole showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to traditional antibiotics .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 32.6 |
| Compound E | E. coli | 47.5 |
| Compound F | P. aeruginosa | 50.0 |
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, certain derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than traditional NSAIDs .
Case Studies
A study conducted on the synthesis and evaluation of various thiadiazole derivatives revealed that modifications at the amine group significantly influenced their biological activities. The introduction of different substituents often enhanced their efficacy against specific targets .
Another notable case involved a derivative showing substantial activity against Salmonella typhi, indicating the potential for developing new antibacterial agents based on thiadiazole structures .
属性
IUPAC Name |
N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c1-10-19-22-16(26-10)18-13(23)9-25-14-8-7-12(20-21-14)17-15(24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,20,24)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHXIVUAJCUNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














